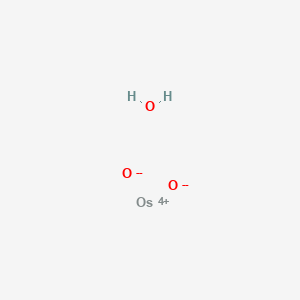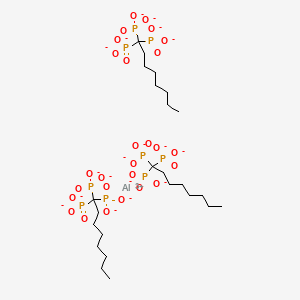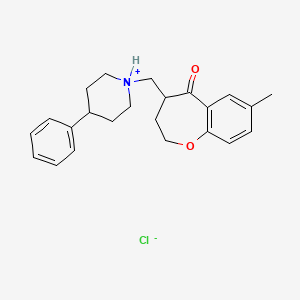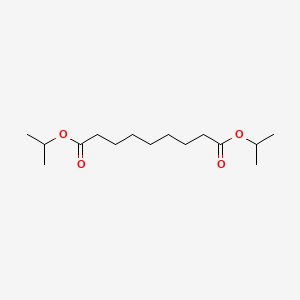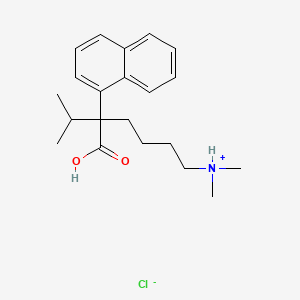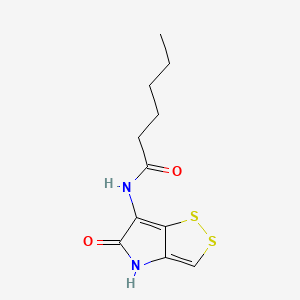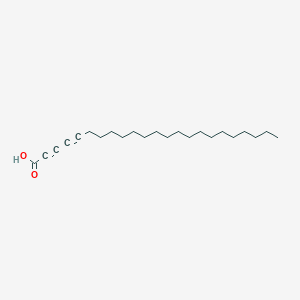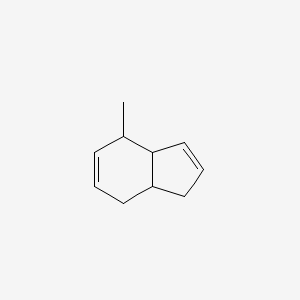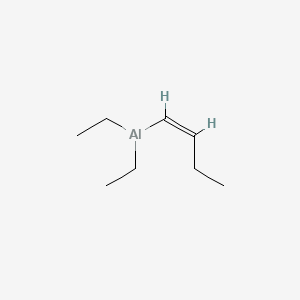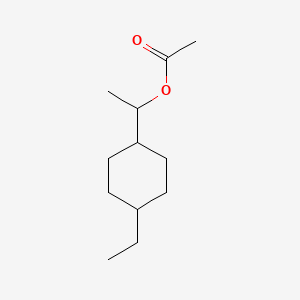
cis-1-(4-Ethylcyclohexyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(4-Ethylcyclohexyl)ethyl acetate: is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is a derivative of cyclohexane, characterized by the presence of an acetate group attached to a cyclohexyl ring substituted with an ethyl group at the 4-position and an ethyl group at the 1-position . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of cis-1-(4-Ethylcyclohexyl)ethyl acetate typically involves the esterification of cis-1-(4-ethylcyclohexyl)ethanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-(4-Ethylcyclohexyl)ethyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry:
cis-1-(4-Ethylcyclohexyl)ethyl acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .
Biology:
In biological research, this compound is used to study the effects of ester compounds on cellular processes. It serves as a model compound to investigate the metabolism and enzymatic breakdown of esters in living organisms .
Medicine:
Its structural features can be modified to create new pharmacologically active compounds .
Industry:
In the industrial sector, this compound is used as a fragrance ingredient in perfumes and personal care products. Its pleasant odor makes it a popular choice for enhancing the scent of various consumer goods .
Mechanism of Action
The mechanism of action of cis-1-(4-Ethylcyclohexyl)ethyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce the corresponding alcohol and acetic acid . These metabolites can then participate in various biochemical pathways, influencing cellular functions and processes.
Comparison with Similar Compounds
- cis-1-(4-Methylcyclohexyl)ethyl acetate
- trans-1-(4-Ethylcyclohexyl)ethyl acetate
- cis-4-Isopropyl-1-methylcyclohexyl acetate
- trans-4-Isopropyl-1-methylcyclohexyl acetate
Comparison:
cis-1-(4-Ethylcyclohexyl)ethyl acetate is unique due to the specific positioning of its ethyl groups on the cyclohexyl ring. This structural feature imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of the ethyl group at the 4-position can influence the compound’s reactivity and interaction with other molecules.
Properties
CAS No. |
63573-94-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)ethyl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-11-5-7-12(8-6-11)9(2)14-10(3)13/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
APEMNGQHJIUHFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
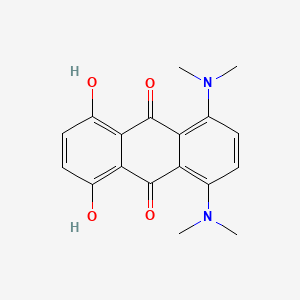
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)

